molecular formula C8H8ClNO3 B13116485 Ethyl 2-chloro-6-hydroxynicotinate

Ethyl 2-chloro-6-hydroxynicotinate

Cat. No.: B13116485
M. Wt: 201.61 g/mol
InChI Key: YNRSDXYCABYNSV-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-hydroxynicotinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol It is a derivative of nicotinic acid, featuring a chloro and hydroxyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-6-hydroxynicotinate typically involves the chlorination of ethyl nicotinate followed by hydroxylation. One common method includes the reaction of ethyl nicotinate with thionyl chloride to introduce the chloro group, followed by a hydroxylation step using a suitable hydroxylating agent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-6-hydroxynicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-chloro-6-hydroxynicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 2-chloro-6-hydroxynicotinate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Ethyl 5-chloro-6-hydroxynicotinate
  • Ethyl 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate

Comparison: Ethyl 2-chloro-6-hydroxynicotinate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-chloro-6-hydroxynicotinate is a compound of significant interest in biochemistry and pharmacology due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol
CAS Number: 5006-66-6

The compound features a pyridine ring with hydroxyl and chloro substituents, which are critical for its biochemical interactions.

This compound primarily targets the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) . This enzyme is involved in the degradation pathway of nicotinic acid by aerobic bacteria. The compound facilitates a decarboxylative hydroxylation reaction, leading to the production of 2,5-dihydroxypyridine (2,5-DHP) from 6-hydroxynicotinic acid (6-HNA) , a pivotal step in nicotinic acid degradation.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

  • Antimicrobial Activity: The compound has shown potential in inhibiting various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Effects: Research indicates that it may modulate inflammatory pathways, suggesting therapeutic applications in conditions characterized by inflammation.
  • Enzyme Interaction Studies: Its role as a biochemical probe allows for the exploration of enzyme interactions within metabolic pathways, providing insights into its potential utility in drug development.

Case Studies and Experimental Data

  • Microbial Degradation Studies:
    • A study highlighted the compound's role in the microbial degradation of contaminants, demonstrating its effectiveness in promoting the breakdown of harmful substances by specific bacterial strains .
  • Pharmacological Investigations:
    • In vitro studies have indicated that this compound can inhibit certain enzymes linked to inflammatory responses. This suggests potential applications in treating inflammatory diseases .
  • Toxicity Assessments:
    • Toxicological evaluations have been conducted to assess the safety profile of the compound. Results indicate a moderate toxicity level, necessitating further studies to fully understand its safety in therapeutic contexts .

Comparative Analysis with Related Compounds

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial, Anti-inflammatoryInhibits NicC enzyme; promotes degradation pathways
Ethyl nicotinateNeuroprotectiveActs as a precursor for NAD+ synthesis
Methyl 5-chloro-6-hydroxynicotinateAntimicrobialSimilar mechanism targeting metabolic pathways

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

ethyl 2-chloro-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-4-6(11)10-7(5)9/h3-4H,2H2,1H3,(H,10,11)

InChI Key

YNRSDXYCABYNSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C=C1)Cl

Origin of Product

United States

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